

# Spectroscopic Profile of (1S,2S)-(+)-Pseudoephedrine: A Technical Guide

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## Compound of Interest

Compound Name: (1S,2S)-(+)-Pseudoephedrine

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This technical guide provides a comprehensive overview of the spectroscopic data for **(1S,2S)-(+)-Pseudoephedrine**, a widely used sympathomimetic amine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of pseudoephedrine in research and pharmaceutical applications.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(1S,2S)-(+)-Pseudoephedrine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(1S,2S)-(+)-Pseudoephedrine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Solvent	Frequency (MHz)
7.40 - 7.48	m	-	Aromatic-H	Water	500
4.56 - 4.58	d	-	CH-OH	Water	500
3.18 - 3.24	m	-	CH-N	Water	500
2.56	s	-	N-CH <sub>3</sub>	Water	500
0.94 - 0.95	d	-	C-CH <sub>3</sub>	Water	500

Data sourced from the Human Metabolome Database and PubChem.[\[1\]](#)[\[2\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **(1S,2S)-(+)-Pseudoephedrine**

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
14.4	C-CH <sub>3</sub>	D <sub>2</sub> O
32.5	N-CH <sub>3</sub>	D <sub>2</sub> O
62.7	CH-N	D <sub>2</sub> O
76.9	CH-OH	D <sub>2</sub> O
128.5 - 131.5	Aromatic-C	D <sub>2</sub> O

Predicted and experimental data compiled from various sources.[\[3\]](#)[\[4\]](#)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **(1S,2S)-(+)-Pseudoephedrine**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3369 - 3288	N-H Stretch
2950 - 2850	C-H Stretch (Aliphatic)
1707 - 1674	C=O Stretch (potential impurity or formulation component)
1345	C-N Stretch
750 - 760	Monoaromatic Ring Bend

Data obtained from studies on pseudoephedrine hydrochloride.[5][6] The presence of carbonyl stretching may indicate an impurity or a component from a specific formulation.[6]

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **(1S,2S)-(+)-Pseudoephedrine**

m/z	Relative Intensity (%)	Assignment	Ionization Method
166.1	-	[M+H] <sup>+</sup>	ESI
148.1	-	[M-H <sub>2</sub> O+H] <sup>+</sup>	ESI
115	-	Fragment	MRM
77	-	Fragment	MRM
58	100	[C <sub>3</sub> H <sub>8</sub> N] <sup>+</sup>	EI

Fragmentation patterns and precursor ions are dependent on the ionization technique used.[7][8][9] The base peak in Electron Ionization (EI) is typically observed at m/z 58.[8]

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

## NMR Spectroscopy

A sample of approximately 5-10 mg of **(1S,2S)-(+)-Pseudoephedrine** is dissolved in a suitable deuterated solvent, such as Deuterium Oxide ( $D_2O$ ) or Chloroform-d ( $CDCl_3$ ), within an NMR tube.[10]  $^1H$  and  $^{13}C$  NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher.[10] For quantitative analysis, an internal standard such as acetamide may be used.[11]

## Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5][10] A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is then acquired over a range of  $4000-400\text{ cm}^{-1}$ .[10]

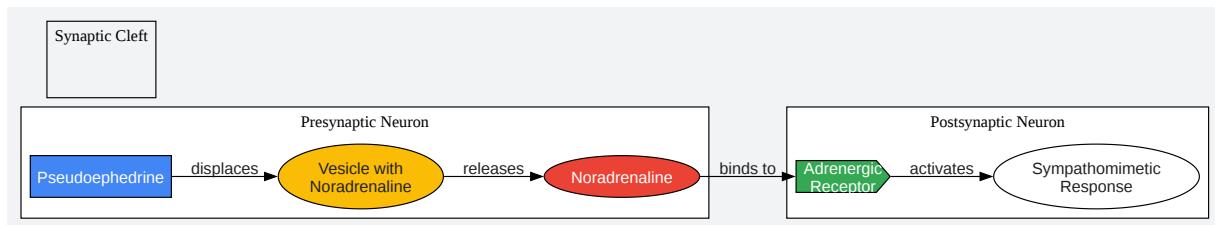
## Mass Spectrometry (MS)

For mass analysis, various techniques can be employed, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and tandem Mass Spectrometry (MS/MS).[7][12]

- GC-MS: The sample may require derivatization, for example, with N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA), before injection into the GC system.[12] The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[12]
- LC-MS/MS: A High-Performance Liquid Chromatography (HPLC) system is coupled to a tandem mass spectrometer. The analytes are separated on a reverse-phase column with an isocratic mobile phase. The mass spectrometer is operated in the multiple-reaction monitoring (MRM) mode using positive ion electrospray ionization ( $[M+H]^+$ ).[7]

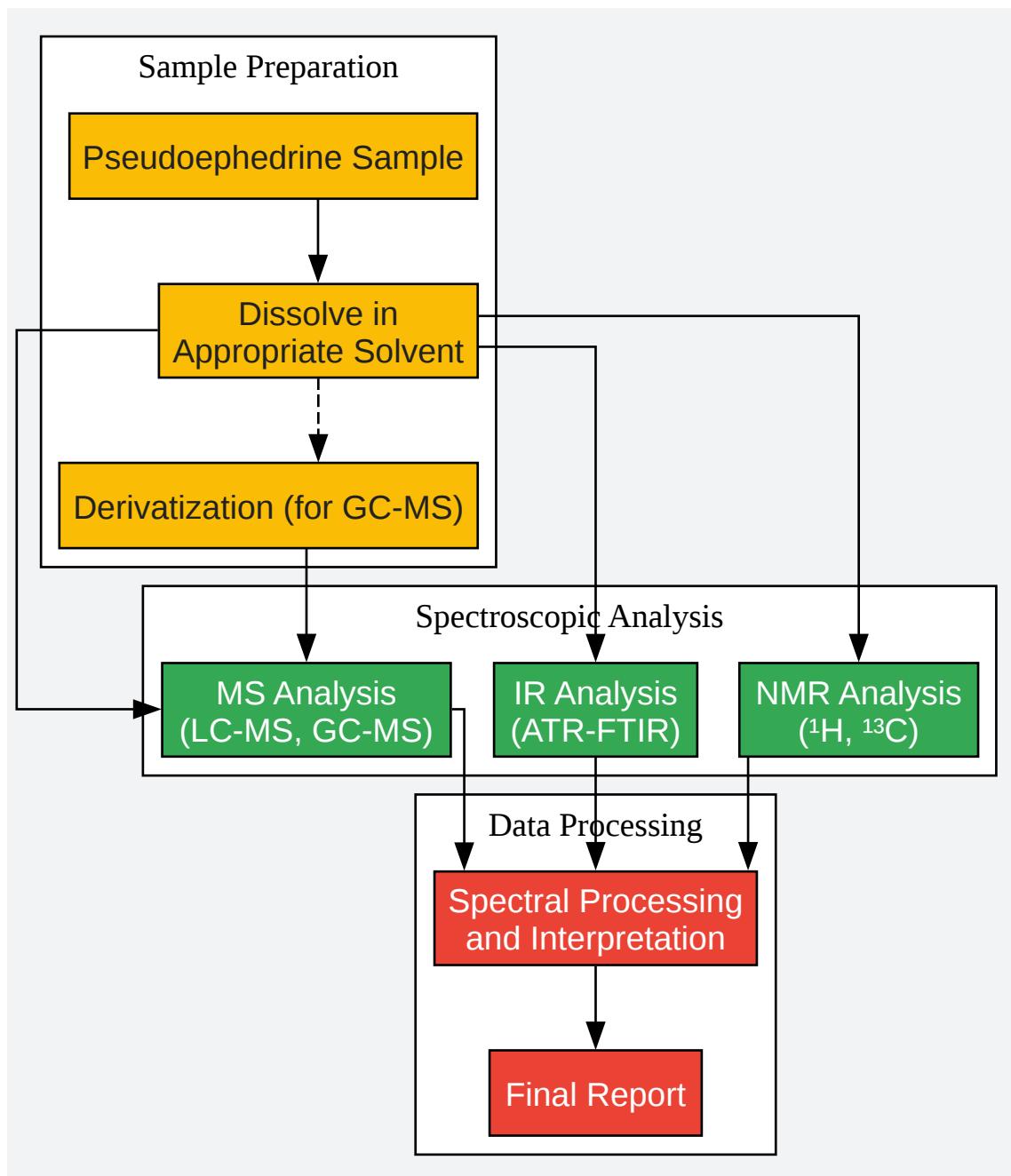
## Visualizations

The following diagrams illustrate the mechanism of action of pseudoephedrine and a general workflow for its spectroscopic analysis.



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Caption: Mechanism of action of pseudoephedrine.

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Caption: General workflow for the spectroscopic analysis of pseudoephedrine.

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